Balanced Dual Inhibition of TBK1 and IKKε with Low Nanomolar Potency
(Rac)-BAY-985 demonstrates potent and balanced dual inhibition of TBK1 and IKKε, a key differentiator from less potent or TBK1-selective comparators. In a low ATP (10 µM) TR-FRET assay, BAY-985 inhibited both kinases with an IC50 of 2 nM [1]. This potency contrasts sharply with compounds like MRT67307, which exhibits a ~8-fold bias towards TBK1 (IC50=19 nM) over IKKε (IC50=160 nM) , and Amlexanox, a widely used tool compound with micromolar potency (IC50 ~1-2 μM) against both targets .
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | TBK1: 2 nM; IKKε: 2 nM |
| Comparator Or Baseline | MRT67307: TBK1 = 19 nM, IKKε = 160 nM; Amlexanox: TBK1/IKKε = 1-2 μM |
| Quantified Difference | BAY-985 is ~10-fold more potent than MRT67307 against TBK1, ~80-fold more potent against IKKε, and ~500-1000-fold more potent than Amlexanox. |
| Conditions | TR-FRET kinase assay (low ATP for BAY-985; 0.1 mM ATP for MRT67307) |
Why This Matters
The balanced, low nanomolar potency allows for lower compound usage in assays and a more complete, simultaneous blockade of both target kinases, which is critical for studying the full non-canonical IKK pathway.
- [1] Lefranc J, Schulze VK, Hillig RC, et al. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. J Med Chem. 2020;63(2):601-612. View Source
